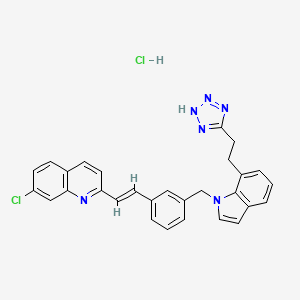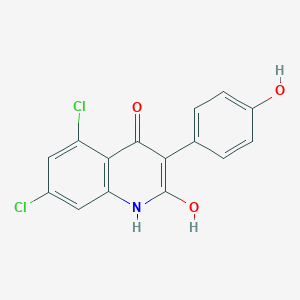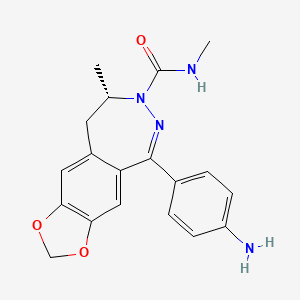![molecular formula C26H31NO6 B1675721 (Z)-but-2-enedioic acid;3-[(3S,4S)-4-(3-hydroxyphenyl)-3-methylpiperidin-1-yl]-1-phenylpropan-1-one CAS No. 78693-86-4](/img/structure/B1675721.png)
(Z)-but-2-enedioic acid;3-[(3S,4S)-4-(3-hydroxyphenyl)-3-methylpiperidin-1-yl]-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Propanone, 3-(4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)-1-phenyl-, cis-(±)-, (Z)-2-butenedioate (1:1) (salt) is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxyphenyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)-1-phenyl-, cis-(±)-, (Z)-2-butenedioate (1:1) (salt) typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the hydroxyphenyl and phenyl groups. The final step involves the formation of the (Z)-2-butenedioate salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
化学反応の分析
Types of Reactions
1-Propanone, 3-(4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)-1-phenyl-, cis-(±)-, (Z)-2-butenedioate (1:1) (salt) can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the ketone group can produce alcohols .
科学的研究の応用
1-Propanone, 3-(4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)-1-phenyl-, cis-(±)-, (Z)-2-butenedioate (1:1) (salt) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes .
作用機序
The mechanism of action of 1-Propanone, 3-(4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)-1-phenyl-, cis-(±)-, (Z)-2-butenedioate (1:1) (salt) involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as enzyme inhibition and receptor modulation .
類似化合物との比較
Similar Compounds
- 1-(3-hydroxyphenyl)-1-propanone
- 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
- 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)-1-propanone
Uniqueness
1-Propanone, 3-(4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)-1-phenyl-, cis-(±)-, (Z)-2-butenedioate (1:1) (salt) is unique due to its specific combination of functional groups and stereochemistry. The presence of the piperidine ring and the (Z)-2-butenedioate salt form contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
特性
CAS番号 |
78693-86-4 |
|---|---|
分子式 |
C26H31NO6 |
分子量 |
453.5 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C22H27NO2.C4H4O4/c1-17-16-23(13-11-21(25)18-7-4-3-5-8-18)14-12-22(17,2)19-9-6-10-20(24)15-19;5-3(6)1-2-4(7)8/h3-10,15,17,24H,11-14,16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,22+;/m1./s1 |
InChIキー |
TWYLONQMNDTRBI-ONVLZAERSA-N |
SMILES |
CC1CN(CCC1C2=CC(=CC=C2)O)CCC(=O)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
異性体SMILES |
C[C@@H]1CN(CC[C@]1(C)C2=CC(=CC=C2)O)CCC(=O)C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(=O)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LY 88329 LY 88329, cis(+)-isomer29 LY 88329, cis(-)-isomer LY 88329, cis-(+-)-isomer LY-88329 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



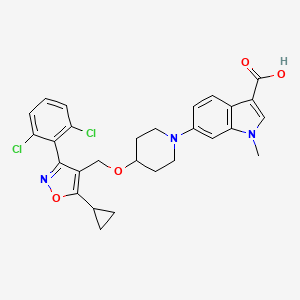
![4-Thiazolidinone,5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-3-methyl-](/img/structure/B1675642.png)
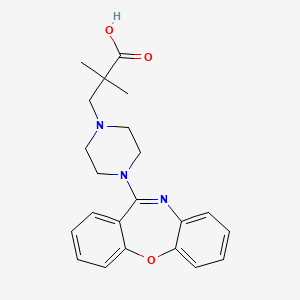
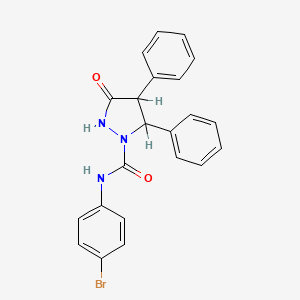


![(2S)-2-[[4-[2-[(5R)-2-amino-4-oxo-1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B1675652.png)

